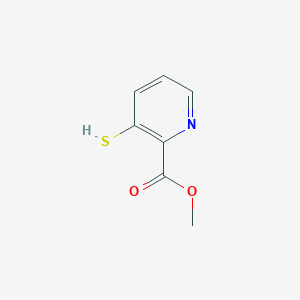

Methyl 3-mercaptopicolinate

Description

Contextualization of Picolinic Acid Derivatives in Contemporary Chemical Research

Picolinic acid and its derivatives are a class of compounds that have garnered significant interest in modern chemical research. The inherent structural and electronic features of the picolinic acid scaffold make it a versatile building block in various chemical applications. aksci.com These compounds are widely recognized for their role as pendant arms in the design of ligands for metal ion complexation. aksci.com The ability of the pyridine (B92270) nitrogen and the carboxylate group to form stable chelate rings with a wide range of metal ions is a key aspect of their utility. This has led to their application in fields such as the development of contrast agents for magnetic resonance imaging (MRI) and in the formulation of radiopharmaceuticals. aksci.com Furthermore, the modification of the picolinic acid backbone allows for the fine-tuning of the electronic and steric properties of these ligands, enabling the synthesis of complexes with specific catalytic or biological activities. Research has also explored the synthesis of novel picolinic acid derivatives with potential applications in medicinal chemistry, including as anticancer agents. evitachem.com

The Unique Role of Mercapto-Functionalized Pyridine Esters in Chemical Synthesis and Mechanistic Studies

Mercapto-functionalized pyridine esters, such as Methyl 3-mercaptopicolinate, represent a subclass of picolinic acid derivatives with distinct chemical reactivity. The presence of a mercapto (-SH) group, a carboxylate ester (-COOCH₃) group, and a pyridine ring provides multiple reactive sites for chemical transformations. The mercapto group is a versatile functional handle that can undergo a variety of reactions, including S-alkylation, S-arylation, oxidation to disulfides or sulfonic acids, and coordination to soft metal centers.

In the context of chemical synthesis, the ester functionality often serves as a protecting group for the carboxylic acid, allowing for selective reactions at other positions of the molecule. The ester can be readily hydrolyzed under basic or acidic conditions to reveal the parent carboxylic acid, 3-mercaptopicolinic acid, which is a known biologically active compound. The presence of the pyridine ring influences the reactivity of the attached functional groups through its electron-withdrawing nature. Mercapto-functionalized heterocycles are also key substrates in reactions with acetylenic esters to form novel fused heterocyclic systems.

Historical Overview of this compound and Related Compounds in Academic Literature

The academic literature on mercaptopyridine carboxylic acids has historically been dominated by studies on 3-mercaptopicolinic acid (3-MPA) due to its potent biological activity as a hypoglycemic agent. Research dating back to the 1970s identified 3-MPA as a powerful inhibitor of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. These early studies provided the impetus for the synthesis and evaluation of a range of analogues to establish structure-activity relationships.

While this compound is a known chemical entity and is commercially available, it has not been the primary subject of extensive academic investigation itself. Instead, it is more frequently recognized as a direct synthetic precursor or an intermediate for 3-mercaptopicolinic acid and other derivatives. Its synthesis is implicitly linked to the preparation of its parent acid, although specific, detailed studies focusing on the synthesis, characterization, and reactivity of the methyl ester are not prominent in the historical literature.

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is warranted for several reasons. Firstly, as the methyl ester of a biologically active carboxylic acid, it could function as a prodrug. The increased lipophilicity of the ester compared to the carboxylic acid may lead to enhanced cell membrane permeability and altered pharmacokinetic properties, potentially offering therapeutic advantages.

Secondly, the unique combination of functional groups makes this compound an interesting building block for further chemical synthesis. The ester group allows for its use in reactions where the free carboxylic acid might interfere, such as in certain coupling reactions or in the construction of more complex molecular architectures. A detailed study of its reactivity could therefore expand its utility in synthetic organic chemistry.

Finally, a thorough characterization of its coordination chemistry could reveal novel complexes with interesting magnetic, electronic, or catalytic properties. Comparing the coordination behavior of the methyl ester with that of the parent carboxylic acid would provide fundamental insights into the role of the carboxylate versus the ester group in metal binding.

Scope and Objectives of Current Research Trajectories for this compound

Given the limited specific research on this compound, current research trajectories are largely exploratory and aim to establish a fundamental understanding of the compound. The primary objectives of such research would be:

Development of optimized and scalable synthetic routes to high-purity this compound.

Comprehensive spectroscopic and structural characterization of the compound using techniques such as NMR, IR, mass spectrometry, and single-crystal X-ray diffraction.

Systematic investigation of the reactivity of the mercapto and ester functionalities, both independently and in concert, through a variety of chemical transformations.

Exploration of its potential as a synthon in the preparation of novel heterocyclic compounds and coordination complexes.

Preliminary in vitro evaluation of its biological activity, including its efficacy as a potential prodrug of 3-mercaptopicolinic acid and its own intrinsic cytotoxic or enzymatic inhibitory effects.

These research efforts would lay the groundwork for any future applications of this compound in medicinal chemistry, materials science, or catalysis.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.20 g/mol |

| CAS Number | 39561-86-9 |

| Appearance | Not specified in available sources |

| Solubility | Not specified in available sources |

| Melting Point | Not specified in available sources |

| Boiling Point | Not specified in available sources |

Data sourced from publicly available chemical databases.

Proposed Research Study: Synthesis and Characterization

| Component | Description |

| Objective | To synthesize this compound from commercially available starting materials and to fully characterize its structure and properties. |

| Methodology | Synthesis: Esterification of 3-mercaptopicolinic acid using methanol (B129727) under acidic catalysis, or an alternative multi-step synthesis from a suitable pyridine precursor. Purification by column chromatography or recrystallization. |

| Characterization: ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm the structure and purity. Single-crystal X-ray diffraction if suitable crystals can be obtained. | |

| Expected Outcomes | An optimized, reproducible synthetic protocol for this compound. A comprehensive set of spectroscopic data for unambiguous identification. A crystal structure to provide precise bond lengths and angles. |

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

methyl 3-sulfanylpyridine-2-carboxylate |

InChI |

InChI=1S/C7H7NO2S/c1-10-7(9)6-5(11)3-2-4-8-6/h2-4,11H,1H3 |

InChI Key |

GYXRVHMNRSPGHY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)S |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Mercaptopicolinate

Direct Synthetic Routes to Methyl 3-mercaptopicolinate: Process Optimization and Yield Enhancement

Direct synthetic routes, which aim to construct the target molecule in a minimal number of steps, are highly desirable for their efficiency and atom economy. This section explores potential one-pot syntheses and multicomponent reactions for the preparation of this compound.

One-Pot Syntheses of this compound

A one-pot synthesis involves the sequential addition of reagents to a single reaction vessel, avoiding the isolation and purification of intermediates. While a specific one-pot synthesis for this compound is not extensively documented in the literature, a plausible approach could involve a domino reaction sequence. One such hypothetical pathway could start from simple acyclic precursors, leading to the formation of the pyridine (B92270) ring with the desired functionalities in a single operational step. For instance, a cascade reaction involving a Michael addition, cyclization, and subsequent aromatization could be envisioned. ymerdigital.com

Table 1: Hypothetical One-Pot Synthesis Parameters for this compound

| Parameter | Condition | Rationale |

| Starting Materials | An appropriate β-keto ester, an aldehyde, a sulfur source (e.g., sodium hydrosulfide), and an ammonia (B1221849) source. | These components contain the necessary fragments to construct the substituted pyridine ring. |

| Catalyst | A base catalyst (e.g., piperidine, triethylamine) or an acid catalyst (e.g., p-toluenesulfonic acid). | To facilitate the initial condensation and subsequent cyclization reactions. |

| Solvent | A high-boiling point solvent such as ethanol, DMF, or a green solvent like water. ijarsct.co.inresearchgate.net | To accommodate the reaction temperature and solubilize the reactants. |

| Temperature | Elevated temperatures, potentially with microwave assistance. nih.gov | To drive the reaction to completion and promote aromatization. |

| Post-Reaction Workup | Extraction and column chromatography. | To isolate and purify the final product. |

Further research and experimental validation are necessary to optimize such a one-pot procedure for efficient synthesis of this compound.

Multicomponent Reactions Towards this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis are classic examples of MCRs that could be adapted for the synthesis of polysubstituted pyridines. wikipedia.orgwikipedia.orgjk-sci.comresearchgate.netscribd.comthieme-connect.com

A modified Hantzsch synthesis could potentially be employed to generate a dihydropyridine (B1217469) intermediate, which upon oxidation would yield the desired aromatic picolinate (B1231196). organic-chemistry.orgchemtube3d.com This would require the careful selection of a β-keto ester, an aldehyde, and a sulfur-containing ammonia equivalent.

Table 2: Potential Starting Materials for a Modified Hantzsch Synthesis of a Precursor to this compound

| Component | Example | Role in the Final Product |

| β-Keto Ester | Ethyl acetoacetate (B1235776) or a similar derivative. | Forms part of the pyridine ring and provides one of the ester groups. |

| Aldehyde | Formaldehyde or a synthetic equivalent. | Provides the C4 carbon of the pyridine ring. |

| Sulfur-containing β-enamino ester | A pre-formed or in-situ generated enamine with a protected thiol group. | Provides the nitrogen atom, the C2, C3, and the mercapto functionality. |

Similarly, the Bohlmann–Rahtz synthesis, which involves the reaction of an enamine with an ethynylketone, could be a viable route if appropriate precursors bearing the required functionalities are designed. wikipedia.orgjk-sci.comresearchgate.netscribd.comthieme-connect.com The development of such a multicomponent reaction would offer a highly convergent and atom-economical approach to this compound.

Multi-Step Synthetic Strategies for this compound and its Precursors

Multi-step syntheses, while often longer, provide greater control over the introduction of functional groups and allow for the purification of intermediates. A logical and well-established strategy for synthesizing this compound would involve the functionalization of a pre-existing picolinate scaffold.

Regioselective Functionalization Approaches for this compound Synthesis

A key challenge in the synthesis of substituted pyridines is achieving the desired regioselectivity. For the synthesis of this compound, the introduction of the mercapto group at the C3 position is crucial. A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 3-position of the pyridine ring. sci-hub.seacsgcipr.orgchemrxiv.orgresearchgate.netnih.gov

A plausible synthetic route would commence with a commercially available or readily synthesized 3-halopicolinic acid, such as 3-bromopicolinic acid. chemicalbook.com

Scheme 1: Proposed Multi-Step Synthesis of this compound

Esterification: 3-Bromopicolinic acid can be esterified to Methyl 3-bromopicolinate using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid). chemicalbook.com

Nucleophilic Aromatic Substitution: The resulting Methyl 3-bromopicolinate can then undergo a nucleophilic aromatic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium thiomethoxide (NaSMe) followed by demethylation, to introduce the mercapto group at the 3-position. sci-hub.sechemrxiv.org The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the reaction conditions. sci-hub.se

Table 3: Comparison of Halogens as Leaving Groups in SNAr Reactions of Pyridines

| Halogen | Reactivity | Reference |

| Fluorine | Generally the most reactive towards nucleophilic attack. | sci-hub.se |

| Chlorine | Moderately reactive. | sci-hub.se |

| Bromine | Less reactive than chlorine and fluorine. | sci-hub.se |

| Iodine | The least reactive in typical SNAr reactions. | sci-hub.se |

Precursor Design and Derivatization for Convergent Synthesis of this compound

The design of suitable precursors is paramount for an efficient convergent synthesis. An alternative to the halogenated picolinate route involves starting with 3-aminopicolinic acid. The amino group can be converted to a diazonium salt, which can then be displaced by a sulfur nucleophile in a Sandmeyer-type reaction.

Alternative Precursor Route:

Diazotization: 3-Aminopicolinic acid is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form the corresponding diazonium salt.

Thiocyanation/Thiolation: The diazonium salt is then reacted with a sulfur-containing reagent, such as potassium ethyl xanthate, followed by hydrolysis to yield 3-mercaptopicolinic acid.

Esterification: The final step is the esterification of 3-mercaptopicolinic acid with methanol to afford the target compound, this compound.

This approach offers an alternative pathway, particularly if the corresponding 3-aminopicolinic acid is more readily available or cost-effective than the 3-halo derivative.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes. In the context of this compound synthesis, several aspects can be optimized to minimize environmental impact. ijarsct.co.innih.gov

Atom Economy: One-pot and multicomponent reactions are inherently more atom-economical as they reduce the number of synthetic steps and the generation of waste from intermediate purifications. ymerdigital.comnih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly improve the environmental profile of the synthesis. ijarsct.co.inresearchgate.netacs.org Microwave-assisted synthesis in aqueous media has been shown to be an effective green method for the synthesis of pyridine derivatives. nih.gov

Catalysis: The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry. For instance, developing a catalytic method for the direct C-H thiolation of the picolinate ring would be a significant advancement, avoiding the need for pre-functionalized starting materials. rsc.org While direct C-H functionalization of pyridines can be challenging, research in this area is ongoing. nih.govresearchgate.netbeilstein-journals.org

Energy Efficiency: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

By incorporating these principles into the design of synthetic routes for this compound, chemists can develop more environmentally benign and efficient processes.

Solvent-Free Methodologies for this compound Production

In line with the principles of green chemistry, significant efforts are directed toward minimizing or eliminating the use of volatile organic solvents in chemical synthesis. acs.org For the production of this compound, several solvent-free approaches can be conceptualized based on established methodologies for related heterocyclic compounds.

Mechanochemistry: This technique uses mechanical energy, such as grinding or ball-milling, to induce chemical reactions in the solid state, often without any solvent. nih.govmdpi.com The esterification of 3-mercaptopicolinic acid with a suitable methylating agent could potentially be achieved through mechanochemical methods. For example, grinding the solid acid with a solid methylating agent in the presence of a solid catalyst could drive the reaction to completion. This approach offers benefits such as reduced waste, lower energy consumption, and sometimes unique reactivity compared to solution-based methods. researchgate.netmdpi.com Resonant Acoustic Mixing (RAM) is an emerging scalable technique that can perform mechanochemical reactions with significantly reduced solvent use. youtube.com

Microwave-Assisted Synthesis: Solvent-free microwave irradiation is another green chemistry protocol that can accelerate reactions, increase yields, and simplify operational procedures. mdpi.com The synthesis of pyridine derivatives has been successfully demonstrated under solvent-free conditions using microwave heating. This approach could be applied to either the C-S bond formation step to create the 3-mercapto group or the final esterification step.

Thermal Neat Reactions: Some reactions can be performed by simply heating the neat reactants together without any solvent. For instance, a sequential solventless aldol (B89426) condensation and Michael addition has been used to efficiently synthesize pyridine precursors. rsc.org A similar solvent-free thermal approach could be investigated for the esterification of 3-mercaptopicolinic acid, potentially by heating it with an excess of methanol under pressure in the presence of a solid acid catalyst.

Atom Economy and E-Factor Considerations in this compound Synthesis

Evaluating the sustainability of a synthetic route requires assessing its efficiency in terms of resource utilization and waste generation. Atom economy (AE) and the Environmental Factor (E-Factor) are two key metrics used for this purpose. acs.orgchembam.com

Atom Economy (AE): This metric calculates the theoretical efficiency of a reaction by determining the proportion of reactant atoms incorporated into the desired product. primescholars.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts, thus lowering their AE. rsc.org

Consider a plausible two-step synthesis for this compound starting from 3-bromopicolinonitrile.

Step 1: Thiolation. Reaction of 3-bromopicolinonitrile with sodium hydrosulfide (NaSH) to form 3-mercapto-2-cyanopyridine. This is a substitution reaction where NaBr is a byproduct.

Step 2: Hydrolysis and Esterification. Subsequent acid-catalyzed hydrolysis of both the nitrile and the formation of the methyl ester in a one-pot reaction with methanol and water.

E-Factor: The E-Factor provides a more practical measure of waste by calculating the mass ratio of waste generated to the mass of the desired product. sheldon.nl It accounts for all waste streams, including solvent losses, reaction byproducts, leftover reactants, and materials used in workup and purification. libretexts.org The ideal E-factor is 0.

The table below illustrates a hypothetical comparison of green metrics for two potential synthetic pathways to this compound.

| Metric | Pathway A (Substitution from Halopyridine) | Pathway B (Catalytic C-H Thiolation) | Ideal Value |

| Atom Economy | Moderate (~70-80%) | High (>90%) | 100% |

| E-Factor | High (e.g., 10-50) | Low (e.g., <10) | 0 |

| Key Waste Streams | Metal salts, solvents, excess reagents | Catalyst, solvents (if not recycled) | None |

Note: The values in this table are estimates for illustrative purposes.

Pathway A, relying on a substitution reaction, generates stoichiometric salt waste, leading to a lower atom economy and a higher E-Factor. Pathway B, a hypothetical direct C-H functionalization, would be significantly more atom-economical and produce less waste, aligning better with green chemistry principles.

Catalytic Approaches for Sustainable this compound Synthesis

Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with reduced waste generation compared to stoichiometric processes. rsc.org

Catalysis in C-S Bond Formation: The introduction of the sulfur functional group onto the pyridine ring is a critical step. While traditional methods might use stoichiometric reagents, modern approaches focus on catalysis. Recent progress has been made in the functionalization of pyridine rings through C-S bond formation under transition-metal-free conditions, which avoids the cost and toxicity associated with heavy metals. researchgate.net For example, the reaction of pyridine N-oxides with thiols can be promoted to achieve regioselective C-H thiolation. researchgate.net Copper-catalyzed coupling of aryl iodides with sulfur sources like thiobenzoic acid also represents an efficient method. nuph.edu.ua

Catalysis in Esterification: The esterification of 3-mercaptopicolinic acid with methanol can be catalyzed in several ways to improve sustainability.

Heterogeneous Acid Catalysts: Using solid acid catalysts such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), zeolites, or silica-supported acids offers significant advantages. mdpi.comorganic-chemistry.org These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused, minimizing waste and simplifying product purification.

Enzymatic Catalysis: Lipases can be used to catalyze esterification reactions under very mild conditions. This approach is highly selective and environmentally benign, but the cost and stability of the enzyme can be limiting factors.

Coupling Agents: While reagents like DCC are effective, they are stoichiometric and generate urea (B33335) byproducts that must be removed. nih.govnih.gov The development of catalytic coupling agents is an ongoing area of research aimed at improving the sustainability of such transformations.

The use of catalysis, particularly heterogeneous and biocatalytic systems, is crucial for developing environmentally friendly synthetic routes to this compound.

Scale-Up Considerations and Industrial Synthesis Prospects for this compound

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges related to safety, cost, efficiency, and equipment. pharmtech.com The industrial synthesis of heterocyclic compounds requires careful process optimization. rsc.org

Process Technology: For a multi-step synthesis, process intensification techniques would be highly desirable. A technology like reactive distillation , which combines chemical reaction and product separation in a single unit, could be highly effective for the esterification step. This method has been successfully applied to the synthesis of the related compound, methyl 3-mercaptopropionate. google.com By continuously removing water, a byproduct of esterification, the reaction equilibrium is shifted towards the product, leading to higher conversion and purity while simplifying the downstream purification process. google.com

Key Scale-Up Challenges:

Heat Management: Exothermic reactions, such as certain C-S bond formation steps or esterifications, require efficient heat removal on a large scale to prevent thermal runaways and control side-product formation.

Mass Transfer: In heterogeneous catalytic systems, ensuring efficient mixing and contact between the reactants and the solid catalyst surface is critical for achieving acceptable reaction rates.

Catalyst Handling and Lifecycle: For processes using solid catalysts, their loading, separation, regeneration, and disposal become major operational considerations. The mechanical and thermal stability of the catalyst over many cycles is crucial for process economics.

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as a suitable functionalized pyridine precursor, are paramount for the economic viability of an industrial process.

The industrial prospect for this compound would depend on a robust, safe, and cost-effective synthetic route. A process that utilizes a continuous-flow setup, incorporates heterogeneous catalysis for easy separation, and employs process intensification technologies like reactive distillation would be the most promising for large-scale production.

Chemical Reactivity and Derivatization of Methyl 3 Mercaptopicolinate

Reactivity of the Mercapto Group in Methyl 3-mercaptopicolinate

The mercapto group is the dominant site for many chemical reactions due to the high nucleophilicity of the sulfur atom. It can readily undergo oxidation, alkylation, acylation, and nucleophilic addition reactions.

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents typically convert thiols into disulfides, while stronger oxidation leads to the formation of sulfonic acids.

Disulfide Formation : In the presence of mild oxidants like iodine (I₂) or air (O₂), two molecules of this compound can couple to form the corresponding disulfide, dimethyl 3,3'-disulfanediylbis(pyridine-2-carboxylate). This reaction involves the formation of a sulfur-sulfur bond.

Sulfonic Acid Derivatives : Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate (B83412), or nitric acid, can oxidize the thiol group completely to a sulfonic acid (-SO₃H). The resulting product, methyl 3-(sulfo)picolinate, is a much stronger acid. This sulfonic acid can be further converted into more reactive derivatives, such as sulfonyl chlorides. For instance, treatment with a chlorinating agent can yield methyl 3-(chlorosulfonyl)picolinate, a versatile intermediate for synthesizing sulfonamides and sulfonate esters . A related synthesis of 3-methylquinoline-8-sulfonyl chloride via chlorosulfonation highlights a common pathway for preparing such derivatives on heterocyclic rings google.com.

Table 1: Representative Oxidation Reactions of Thiols

| Reaction Type | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Disulfide Formation | R-SH | I₂, O₂, H₂O₂ (mild) | R-S-S-R |

| Sulfonic Acid Formation | R-SH | KMnO₄, HNO₃, H₂O₂ (strong) | R-SO₃H |

| Sulfonyl Chloride Formation | R-SO₃H or R-SH | SOCl₂, PCl₅ | R-SO₂Cl |

The sulfur atom of the mercapto group is a soft and potent nucleophile, readily reacting with electrophiles in alkylation and acylation reactions.

Alkylation : The thiol can be deprotonated by a base to form a thiolate anion, which then acts as an excellent nucleophile in S_N2 reactions with alkyl halides or other alkylating agents to form thioethers. The thiol group is generally more nucleophilic than a corresponding alcohol, allowing for selective alkylation at the sulfur atom even in the presence of other potentially reactive groups stackexchange.com.

Acylation : Acylation of the thiol group with acyl chlorides or acid anhydrides yields thioesters. Thioesters are important intermediates in organic synthesis and are known for their role in biochemical processes, such as in derivatives of coenzyme A wikipedia.org. These reactions are often catalyzed by a base to deprotonate the thiol, increasing its nucleophilicity. General methods for the acylation of thiols are well-established in organic synthesis organic-chemistry.org.

Table 2: General Conditions for Thiol Alkylation and Acylation

| Reaction | Electrophile | Typical Conditions | Product Type |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (R'-X) | Base (e.g., NaH, K₂CO₃), Polar Aprotic Solvent | Thioether (R-S-R') |

| S-Acylation | Acyl Chloride (R'-COCl) | Base (e.g., Pyridine (B92270), Et₃N), Inert Solvent | Thioester (R-S-CO-R') |

The mercapto group of this compound can act as a nucleophile and add across carbon-carbon multiple bonds that are activated by electron-withdrawing groups.

Michael Addition : In a classic Michael or conjugate addition reaction, the thiol adds to α,β-unsaturated carbonyl compounds (enones, acrylates), nitriles, or sulfones. This reaction is typically catalyzed by a base, which generates the thiolate anion, the active nucleophile. The addition of thiols to activated alkynes is also a well-known transformation that proceeds with high efficiency nih.gov. This reaction is a powerful tool for carbon-sulfur bond formation researchgate.net. The attack of the nucleophilic thiol on the electron-deficient alkene is a key step in many synthetic pathways nih.govlibretexts.org.

Table 3: Michael Addition of Thiols to Activated Alkenes

| Activated Alkenes (Michael Acceptors) | General Structure | Catalyst | Product |

|---|---|---|---|

| α,β-Unsaturated Ketone | R₂C=CR-COR | Base (e.g., Et₃N, NaOH) | β-Thio-ketone |

| Acrylate Ester | CH₂=CH-COOR | Base (e.g., Et₃N, NaOH) | β-Thio-ester |

| Acrylonitrile | CH₂=CH-CN | Base (e.g., Et₃N, NaOH) | β-Thio-nitrile |

Transformations of the Ester Functionality in this compound

The methyl ester group provides a second site for reactivity, primarily involving nucleophilic acyl substitution at the carbonyl carbon.

The ester group can be converted to a carboxylic acid through hydrolysis, which can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : Heating this compound in aqueous acid (e.g., HCl, H₂SO₄) will hydrolyze the ester to the corresponding carboxylic acid, 3-mercaptopicolinic acid, and methanol (B129727). The reaction is reversible and typically requires an excess of water to be driven to completion google.com.

Saponification : Base-mediated hydrolysis, known as saponification, is an irreversible process that is more commonly used for ester cleavage. Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, yields the carboxylate salt of 3-mercaptopicolinic acid researchgate.netrsc.org. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product reddit.comyoutube.com.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this would involve exchanging the methyl group for a different alkyl group.

Acid-Catalyzed Transesterification : This reaction is typically performed by heating the methyl ester in a large excess of another alcohol (e.g., ethanol) with a catalytic amount of a strong acid like sulfuric acid or HCl masterorganicchemistry.com. The use of the alcohol as the solvent drives the equilibrium toward the desired product.

Base-Catalyzed Transesterification : Alternatively, a catalytic amount of a strong base, such as the alkoxide corresponding to the new alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), can be used masterorganicchemistry.comyoutube.com. This method is often faster and proceeds under milder conditions than acid-catalyzed transesterification researchgate.netresearchgate.netmdpi.com.

Table 4: General Conditions for Transesterification of a Methyl Ester (R-COOCH₃)

| Catalyst Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed | R'-OH (in excess), H₂SO₄ (cat.) | Heat/Reflux | R-COOR' + CH₃OH |

| Base-Catalyzed | R'-OH, NaOR' (cat.) | Room Temperature or Heat | R-COOR' + CH₃OH |

Amidation Reactions and Amine Derivative Synthesis from this compound

The ester functionality in this compound serves as a key site for derivatization through amidation reactions. This process involves the reaction of the methyl ester with a primary or secondary amine, leading to the formation of the corresponding N-substituted 3-mercaptopicolinamide. These reactions are typically facilitated by heat or the use of catalysts to overcome the relatively lower reactivity of esters compared to other acylating agents.

The synthesis of various amide derivatives from picolinate (B1231196) esters has been explored, providing insights into the expected reactivity of this compound. Common methodologies involve the direct reaction of the ester with an amine, often in the presence of a catalyst such as borane-pyridine complexes or under solvent-free conditions with Lewis acids like iron(III) chloride. researchgate.netmdpi.com While direct amidation of esters can be challenging, various catalytic systems have been developed to promote this transformation efficiently. mdpi.com

For instance, the direct amidation of methyl esters with primary and secondary amines can be achieved using reagents like methyltrimethoxysilane (MTM), which offers a safe and effective alternative to other methods. nih.gov The reaction proceeds through the formation of a silyl ester intermediate, which is then attacked by the amine. Another approach involves the use of alkali metal amidoboranes, which allows for the rapid and chemoselective amidation of esters at room temperature. libretexts.org

Based on analogous reactions with other methyl picolinates and related esters, a variety of primary and secondary amines can be expected to react with this compound to yield the corresponding amides. The reaction conditions would likely need to be optimized for each specific amine to achieve good yields.

Table 1: Representative Amidation Reactions of Picolinate Esters with Amines (Analogous Reactions)

| Amine | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzylamine | Borane-pyridine | Toluene | Reflux | Good | researchgate.net |

| Aniline | Nb2O5 | Solvent-free | 150 | High | quora.com |

| Various primary and secondary amines | Methyltrimethoxysilane (MTM) | - | - | High | nih.gov |

| Various primary and secondary amines | Sodium amidoboranes | THF | Room Temp | High | libretexts.org |

| Aryl amines | FeCl3 | Solvent-free | 80 | High | mdpi.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is directed by the electronic effects of the existing substituents: the electron-withdrawing methyl ester group and the potentially electron-donating mercapto group (as a thiolate).

Electrophilic Aromatic Substitution:

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, the nitration of methyl benzoate, an analogous system, results primarily in the meta-substituted product due to the directing effect of the ester group. researchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net For this compound, nitration would likely require harsh conditions, and the position of substitution would be influenced by both the ester and mercapto groups.

Nucleophilic Aromatic Substitution:

The pyridine ring, being electron-deficient, is more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly when activated by electron-w-drawing groups and bearing a good leaving group. libretexts.orggoogle.comyoutube.com The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex. libretexts.org

For this compound itself, the mercapto group is not a leaving group. However, if a halogen atom were present on the ring, for instance in a precursor molecule like methyl 3-halo-picolinate, it could be displaced by a nucleophile. The electron-withdrawing ester group would activate the ring towards such a substitution, particularly for leaving groups at the 2-, 4-, and 6-positions. Sulfur nucleophiles, such as thiols and thiolates, are known to be effective in SNAr reactions on heteroaryl halides. google.comnih.govresearchgate.net

The reactivity of the sulfur atom in the mercapto group itself is also a key aspect of the molecule's chemistry. The thiol group is nucleophilic and can react with electrophiles, such as alkyl halides, to form thioethers. libretexts.orgnih.gov

Cycloaddition Reactions and Heterocycle Formation Involving this compound

The pyridine and the mercapto-ester functionalities of this compound can participate in various cycloaddition reactions, leading to the formation of novel fused heterocyclic systems. These reactions are powerful tools for the construction of complex molecular architectures.

One important class of cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. prepchem.commdpi.comnih.gov While pyridine itself is a poor diene in Diels-Alder reactions due to its aromaticity, certain pyridine derivatives can act as dienes or dienophiles. Thiophene derivatives, which are structurally related to the mercapto-substituted pyridine, are known to undergo Diels-Alder reactions. youtube.com It is conceivable that under specific conditions or after modification, the pyridine ring of this compound could participate in such reactions.

Dipolar cycloaddition reactions, which involve a 1,3-dipole and a dipolarophile to form a five-membered ring, are another relevant class of reactions. libretexts.org Thiophene S,N-ylides, for instance, readily undergo cycloaddition reactions. rsc.org The sulfur and nitrogen atoms in this compound could potentially be involved in the formation of 1,3-dipolar species, which could then react with various dipolarophiles.

Furthermore, the mercapto group can be a key component in the synthesis of fused heterocycles. For example, thienopyridines, which contain a thiophene ring fused to a pyridine ring, can be synthesized through cycloaddition pathways. researchgate.netthieme-connect.comnih.gov The reactivity of the mercapto and ester groups allows for annulation reactions to build new rings onto the pyridine scaffold.

Mechanistic Investigations of Key Chemical Transformations of this compound

Understanding the mechanisms of the chemical transformations of this compound is crucial for predicting its reactivity and for designing synthetic routes to new derivatives.

Amidation Reactions: The mechanism of direct amidation of esters typically involves the activation of the ester carbonyl group. With catalysts like borane-pyridine, a triacyloxyborane-amine complex is proposed as a key intermediate. researchgate.net In the case of silicon-based reagents like MTM, the reaction is believed to proceed through the formation of a more reactive silyl ester intermediate, which is then attacked by the amine. nih.gov Theoretical studies on the aminolysis of esters catalyzed by pyridine derivatives suggest the formation of a ternary complex between the catalyst, amine, and ester, where the catalyst acts as a bifunctional acid-base catalyst. nih.gov

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on pyridine involves the attack of an electrophile on the electron-rich π-system of the ring to form a resonance-stabilized cationic intermediate known as a sigma complex. youtube.com The stability of this intermediate determines the regioselectivity of the reaction. For pyridine, attack at the 3-position is generally favored as it avoids placing a positive charge on the electronegative nitrogen atom in any of the resonance structures. quora.com The presence of substituents like the ester and mercapto groups will influence the stability of the possible sigma complexes and thus direct the incoming electrophile.

Nucleophilic Aromatic Substitution: The SNAr mechanism on pyridine derivatives proceeds through a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. This intermediate is stabilized by resonance, particularly when electron-withdrawing groups are present at the ortho and para positions to the site of attack. The leaving group then departs, restoring the aromaticity of the ring. Computational studies can provide detailed insights into the potential energy surfaces and the structures of intermediates and transition states in these reactions. researchgate.net

Cycloaddition Reactions: The mechanisms of cycloaddition reactions are often concerted, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The stereochemistry of the product is often highly controlled in these reactions. Theoretical calculations are invaluable for understanding the orbital interactions (HOMO-LUMO interactions) that govern the feasibility and selectivity of cycloaddition reactions. medchemexpress.com For reactions involving thienopyridine derivatives, both concerted and stepwise mechanisms have been proposed, depending on the specific reactants. researchgate.netthieme-connect.com

Coordination Chemistry of Methyl 3 Mercaptopicolinate and Its Metal Complexes

Ligand Design Principles and Chelation Modes of Methyl 3-mercaptopicolinate

This compound is a versatile ligand in coordination chemistry, capable of adopting various chelation modes depending on the metal ion, reaction conditions, and the presence of other coordinating species. Its structure, featuring a pyridine (B92270) nitrogen, a thiol sulfur, and a methyl ester group, allows for flexible coordination behavior.

N,S-Coordination with this compound

The most common coordination mode for this compound involves the nitrogen atom of the pyridine ring and the sulfur atom of the deprotonated thiol group, forming a stable five-membered chelate ring with a metal center. This N,S-bidentate chelation is a well-established motif in the coordination chemistry of related 2-mercaptopyridine (B119420) ligands. The deprotonation of the thiol group creates a strong anionic sulfur donor, which, in conjunction with the neutral pyridine nitrogen donor, effectively coordinates to a variety of transition metal ions.

N,O-Coordination in this compound Derivatives

While direct N,O-coordination involving the ester oxygen of this compound is less common due to the weaker coordinating ability of the ester carbonyl group compared to the thiol sulfur, derivatives of this ligand can be designed to favor N,O-chelation. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid (3-mercaptopicolinic acid) introduces a carboxylate group that can readily coordinate to metal ions along with the pyridine nitrogen. In such cases, a six-membered chelate ring is formed, which can be thermodynamically favorable for certain metal ions. The choice between N,S and N,O coordination can be influenced by factors such as the hard-soft acid-base (HSAB) principle, where harder metal ions might prefer the N,O-coordination offered by the carboxylate derivative.

Tridentate and Bridging Modes of this compound and its Anion

Under specific circumstances, this compound and its corresponding anion can exhibit more complex coordination behaviors, including tridentate and bridging modes. A tridentate coordination mode could potentially involve the pyridine nitrogen, the thiol sulfur, and the carbonyl oxygen of the ester group. However, this is sterically demanding and less frequently observed.

More commonly, the anion of 3-mercaptopicolinic acid can act as a bridging ligand, connecting two or more metal centers. mdpi.com This can occur through the sulfur atom, which can bridge two metal ions, or through a combination of the sulfur and carboxylate groups. For example, a permanganate (B83412) ion has been shown to exhibit an unprecedented tridentate-bridging coordination mode, connecting three potassium cations. mdpi.com This bridging capability can lead to the formation of polynuclear complexes and coordination polymers with interesting structural and magnetic properties.

Complexation with Transition Metals

This compound and its derivatives form stable complexes with a wide range of transition metals, leveraging the diverse coordination modes discussed above. The electronic and structural properties of these complexes are of significant interest for various applications.

Synthesis and Structural Characterization of Iron, Copper, and Zinc Complexes of this compound

Iron Complexes: The synthesis of iron(III) complexes with ligands similar to this compound often involves the reaction of an iron(III) salt with the deprotonated ligand in a suitable solvent. mdpi.com For instance, iron(III) complexes of substituted salicylaldehydes are synthesized by reacting the deprotonated ligand with an iron(III) source. mdpi.com Characterization using techniques like X-ray crystallography reveals the coordination geometry around the iron center, which is typically octahedral in a FeO6 coordination sphere. mdpi.com Magnetic measurements can confirm the high-spin state of the iron(III) center. waikato.ac.nz

Copper Complexes: Copper(II) complexes can be synthesized by reacting a copper(II) salt, such as copper(II) chloride, with the ligand in a solvent like methanol (B129727) or ethanol. nih.govnih.gov The resulting complexes can exhibit various geometries, including distorted square-pyramidal or square-planar. nih.gov Spectroscopic methods, such as UV-Vis and EPR, are crucial for characterizing the electronic structure and coordination environment of the copper(II) ion.

Zinc Complexes: Zinc(II) complexes are typically synthesized by reacting a zinc(II) salt with the ligand under appropriate pH conditions. ajol.infonih.gov Given that zinc(II) is a d10 ion, its complexes are diamagnetic and colorless, making NMR spectroscopy a particularly useful tool for structural elucidation in solution. nih.gov X-ray diffraction studies of crystalline zinc complexes can provide precise information about the coordination geometry, which is often tetrahedral or octahedral. researchgate.net

Interactive Data Table: Selected Transition Metal Complexes

| Metal | Ligand System | Coordination Mode | Geometry | Reference |

| Iron(III) | Substituted Salicylaldehydes | Bidentate (O,O) | Distorted Octahedral | mdpi.com |

| Copper(II) | Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids | Tridentate (N,N,S) | Distorted Square-Pyramidal | nih.gov |

| Zinc(II) | 3-(3-fluorophenyl)-2-methylacrylic acid | Bidentate (O,O) | Tetrahedral/Octahedral | ajol.info |

Palladium and Platinum Complexes of this compound for Organometallic Applications

Palladium and platinum complexes are of particular interest due to their extensive applications in catalysis and medicine.

Palladium Complexes: Palladium(II) complexes of ligands containing nitrogen and sulfur donor atoms, similar to this compound, are readily synthesized. nih.govresearchgate.net These complexes typically adopt a square-planar geometry. mdpi.comresearchgate.net The reactivity of these complexes can be tuned by modifying the ligand framework, making them suitable for various catalytic transformations, such as cross-coupling reactions. The interaction of palladium(II) complexes with biorelevant ligands has also been studied to understand their potential biological activity. researchgate.net

Platinum Complexes: Platinum(II) complexes are renowned for their anticancer properties. nih.gov The synthesis of platinum(II) complexes with N,S-donor ligands can be achieved by reacting a platinum(II) precursor, like K2PtCl4, with the ligand. nih.gov The resulting complexes are generally square-planar. The nature of the ligands coordinated to the platinum center significantly influences the complex's stability, reactivity, and biological activity. For instance, platinum(II)-gadolinium(III) complexes have been investigated as potential theranostic agents for cancer treatment. nih.gov

Ruthenium, Rhodium, and Iridium Complexes: Catalytic Potential and Electronic Structure with this compound

No specific studies detailing the synthesis, catalytic activity, or electronic structure of ruthenium, rhodium, or iridium complexes with this compound as a ligand were identified. While the coordination chemistry of these platinum-group metals is vast and includes numerous complexes with sulfur- and nitrogen-containing ligands, research has not been extended to this particular picolinate (B1231196) derivative. General principles suggest that this compound could act as a bidentate N,S-donor ligand, but without experimental data, any discussion on catalytic potential or electronic structure would be purely speculative.

Cobalt and Nickel Coordination Chemistry with this compound

Similarly, the coordination chemistry of cobalt and nickel with this compound remains unexplored in the scientific literature. There are no available reports on the synthesis, structural characterization, or magnetic properties of such complexes.

Complexation with Main Group Elements, Lanthanides, and Actinides

The interaction of this compound with main group elements, lanthanides, and actinides is an area devoid of published research. The coordination chemistry of lanthanides and actinides is highly dependent on the ligand's donor atoms and steric profile, but no studies have been conducted to determine the stability, structure, or properties of their complexes with this ligand.

Influence of Metal Ion on Coordination Geometry and Electronic Structure of this compound Complexes

Without a series of characterized complexes, it is impossible to analyze the influence of different metal ions on the coordination geometry and electronic structure of this compound complexes. Such a study would require comparative structural and spectroscopic data across different metal centers, which is currently unavailable.

Spectroscopic Elucidation of Metal-Ligand Interactions in this compound Complexes

While spectroscopic techniques are fundamental to understanding metal-ligand interactions, their application to this compound complexes has not been reported.

EPR Spectroscopy for Paramagnetic this compound Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons. However, no EPR studies have been published for any paramagnetic complexes involving this compound.

Mössbauer Spectroscopy for Iron Complexes of this compound

Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds, providing detailed information about oxidation state, spin state, and coordination environment. There are no Mössbauer spectroscopy studies on iron complexes of this compound in the existing literature.

X-ray Absorption Spectroscopy (XAS) for Elucidating Metal Coordination Environment in this compound Systems

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a molecule. xrayabsorption.orguiowa.edu For metal complexes of this compound, XAS can provide invaluable information about the coordination environment around the metal center. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.orgillinois.edu

The XANES region, which is within approximately 50 eV of the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing metal atom. xrayabsorption.orglibretexts.org Analysis of the pre-edge features and the position of the absorption edge can distinguish between different oxidation states (e.g., Fe(II) vs. Fe(III)). Furthermore, the shape and intensity of the XANES features serve as a fingerprint for the coordination environment (e.g., tetrahedral vs. octahedral geometry). illinois.eduxrayabsorption.org For a this compound complex, where coordination is expected through the nitrogen and sulfur atoms, XANES can confirm the geometry adopted by the ligands around the metal center. nih.govacs.org

The EXAFS region, extending several hundred eV above the edge, contains information about the immediate coordination sphere of the metal. Analysis of the EXAFS oscillations can precisely determine the number of neighboring atoms (coordination number), their distances from the metal center (bond lengths), and their atomic number. xrayabsorption.orgacs.org In a hypothetical complex like [M(this compound)₂], EXAFS analysis would be crucial for determining the precise M-S and M-N bond lengths. This data is fundamental to understanding the nature and strength of the metal-ligand bonds.

The table below illustrates the type of structural information that could be obtained from an EXAFS analysis of a hypothetical transition metal complex of this compound.

| Scattering Path | Coordination Number (N) | Bond Distance (Å) | Debye-Waller Factor (σ²) | Information Gained |

|---|---|---|---|---|

| M-N | 2 | 2.10 | 0.005 | Confirms coordination of the two pyridine nitrogen atoms. |

| M-S | 2 | 2.35 | 0.006 | Confirms coordination of the two sulfur atoms from the mercapto groups. |

| M-C (pyridine ring) | 4 | 2.95 | 0.008 | Provides information on the orientation of the picolinate ligand. |

Magnetic Properties and Spin State Transitions in Metal Complexes of this compound

The magnetic properties of transition metal complexes are dictated by the number of unpaired d-electrons on the metal center, which in turn depends on the ligand field environment. britannica.com this compound, as a bidentate N,S-donor ligand, creates a specific ligand field that causes the splitting of the metal's d-orbitals. The magnitude of this splitting (Δ) determines whether the complex will be high-spin or low-spin. libretexts.orgfiveable.me

High-Spin vs. Low-Spin: For metal ions with d⁴ to d⁷ electron configurations in an octahedral geometry, two spin states are possible. wikipedia.org If the ligand field splitting energy (Δ) is smaller than the electron pairing energy (P), electrons will occupy higher energy orbitals before pairing up, resulting in a high-spin state with the maximum number of unpaired electrons. If Δ is larger than P, electrons will pair in the lower energy orbitals first, leading to a low-spin state with fewer unpaired electrons. libretexts.orgfiveable.me The position of the N and S donor atoms in the spectrochemical series suggests that the ligand field created by this compound would be of intermediate strength, making the spin state sensitive to the specific metal ion and its oxidation state. rsc.org

Spin Crossover (SCO): Complexes where the energy difference between the high-spin and low-spin states is comparable to thermal energy (k_B_T) can exhibit a phenomenon called spin crossover. wikipedia.org In such cases, the spin state of the complex can be switched by external stimuli like temperature, pressure, or light. A hypothetical Fe(II) complex with this compound could potentially exhibit SCO. At low temperatures, it would be in the diamagnetic low-spin state (S=0), and as the temperature increases, it would transition to the paramagnetic high-spin state (S=2). This transition can be monitored by measuring the magnetic susceptibility as a function of temperature.

The following interactive table shows hypothetical magnetic susceptibility data for a spin-crossover Fe(II) complex of this compound. The value of χ_M_T (molar magnetic susceptibility times temperature) is a common way to represent such data.

| Temperature (K) | χ_M_T (cm³ K mol⁻¹) | Dominant Spin State | Theoretical Spin-Only μ_eff_ (μ_B_) |

|---|---|---|---|

| 50 | 0.15 | Low-Spin (S=0) | 0.00 |

| 150 | 1.50 | Mixed (LS/HS) | - |

| 175 (T_½_) | 1.65 | ~50% HS | - |

| 300 | 3.20 | High-Spin (S=2) | 4.90 |

Redox Chemistry of this compound Metal Complexes: Ligand and Metal-Centered Redox Processes

The redox chemistry of metal complexes with this compound is expected to be rich, owing to the presence of multiple redox-active sites: the metal center and the ligand itself. scielo.bruva.nl Distinguishing between metal-centered and ligand-centered redox events is a key aspect in understanding their reactivity. scielo.brresearchgate.net

Metal-Centered Redox: The transition metal ion can undergo changes in its oxidation state (e.g., M(II) ↔ M(III)). The potential at which this occurs is highly dependent on the electron-donating properties of the this compound ligand. The N,S-coordination environment will stabilize certain oxidation states over others, thereby tuning the redox potential of the M(II)/M(III) couple. researchgate.netsciety.org

Ligand-Centered Redox: The this compound ligand has its own redox activity. The mercapto (thiolate) group is susceptible to oxidation. nih.gov For instance, two coordinated thiolate ligands could be oxidized to form a disulfide bond, a process that can be either reversible or irreversible. pnas.orgpnas.org This is a ligand-based oxidation that may or may not be coupled to a change in the metal's oxidation state. nih.gov

Cyclic voltammetry is a primary technique for investigating these redox processes. By scanning the potential applied to a solution of the complex, one can observe the potentials at which oxidations and reductions occur. scispace.com A hypothetical cyclic voltammogram for a complex like [Co(II)(this compound)₂] might show a reversible wave for the Co(II)/Co(III) couple (metal-centered) and another irreversible wave at a more positive potential corresponding to the oxidation of the thiolate ligand (ligand-centered). rsc.org

This table presents hypothetical redox potentials for such a complex, measured against a standard reference electrode.

| Process | E_½_ (V vs. Fc/Fc⁺) | Type of Process | Description |

|---|---|---|---|

| Co(II) → Co(III) + e⁻ | +0.25 | Metal-Centered, Reversible | Oxidation of the cobalt center. |

| Co(III) + e⁻ → Co(II) | +0.25 | Metal-Centered, Reversible | Reduction of the cobalt center. |

| 2(RS⁻) → RSSR + 2e⁻ | +0.80 | Ligand-Centered, Irreversible | Oxidative coupling of the thiolate moieties. |

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Utilizing this compound as a Ligand

The structure of this compound, with its distinct coordination sites (pyridine N, mercapto S) and an additional potential binding site at the ester's carbonyl oxygen, makes it a promising candidate as a building block, or "linker," for constructing complex supramolecular structures and Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline, porous materials formed from metal ions or clusters connected by organic linkers. hilarispublisher.comcd-bioparticles.net

The design of MOFs using this compound would depend on the coordination preferences of the chosen metal ion. semanticscholar.org

Connectivity and Topology: If the ligand acts as a simple bidentate N,S-chelator to a single metal center, discrete mononuclear complexes would form. However, if the sulfur atom or the ester group bridges between metal centers, higher-dimensional structures like 1D chains, 2D layers, or 3D frameworks could be assembled. The specific geometry and connectivity of the ligand will dictate the resulting topology of the MOF. semanticscholar.orgrsc.org

Functionalization and Properties: The presence of the sulfur atom and the methyl ester group provides functionality to the pores of a potential MOF. researchgate.net The sulfur atoms lining the pores could act as soft binding sites for specific guest molecules, such as heavy metals. The ester group could be a site for post-synthetic modification, where the methyl group is hydrolyzed to a carboxylic acid, creating a charged framework with different properties. proquest.com Such MOFs could have applications in areas like gas storage, separation, and heterogeneous catalysis. semanticscholar.orgwiley.comresearchgate.net

The table below outlines hypothetical MOF structures that could be synthesized using this compound as a linker, highlighting the role of the metal ion in determining the final structure.

| Metal Ion | Coordination Mode of Ligand | Resulting Structure | Potential Application |

|---|---|---|---|

| Cu(II) | N,S-chelate and S-bridge | 1D Chain | Molecular magnetism studies |

| Zn(II) | N,S-chelate and ester-O coordination | 2D Layered Network | Luminescent sensing |

| Zr(IV) | N,S-chelate to form clusters which are linked by other ligands | 3D Porous Framework | Gas storage and catalysis |

Catalytic Applications of Methyl 3 Mercaptopicolinate Derived Systems

Homogeneous Catalysis Mediated by Methyl 3-mercaptopicolinate Metal Complexes

No specific research findings were identified for the use of this compound as a ligand in the following homogeneous catalytic reactions:

Photocatalysis and Electrocatalysis with this compound-Based Systems

There is no available data to suggest that this compound-based systems have been investigated for applications in either photocatalysis or electrocatalysis.

Based on the current body of scientific literature, this compound does not appear to be a compound that has been explored for the catalytic applications specified. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this subject as per the requested outline. Further research would be required to determine if this compound possesses any of the catalytic activities .

Light-Driven Transformations Using this compound Metal Complexes

Light-driven transformations, often categorized under photoredox catalysis, utilize the energy of visible light to drive chemical reactions. Metal complexes play a crucial role in this process by absorbing light and initiating electron transfer cascades. While specific studies on this compound complexes in this domain are limited, the broader class of picolinate- and bipyridine-based metal complexes, particularly those of ruthenium and iridium, have been extensively investigated for their photocatalytic activities. nih.gov These complexes can be excited by visible light to a metal-to-ligand charge transfer (MLCT) state, enabling them to act as potent single-electron transfer agents. nih.gov

For instance, cobalt(II) picolinate (B1231196) complexes have been shown to exhibit DNA photocleavage activity upon irradiation, a process that involves photoredox pathways. mdpi.com Mechanistic investigations suggest the involvement of singlet oxygen as a key reactive species. mdpi.com Such findings hint at the potential of metal complexes with picolinate-derived ligands, like this compound, to participate in light-induced redox processes. The presence of a sulfur-containing mercapto group could further modulate the photophysical and electrochemical properties of the resulting metal complexes, potentially influencing their photocatalytic efficiency and reaction scope.

Future research in this area could focus on synthesizing and characterizing transition metal complexes of this compound and evaluating their performance in various light-driven organic transformations, such as C-H functionalization, atom transfer radical polymerization, and carbon dioxide reduction.

Electrochemical Catalysis for Energy Conversion and Synthesis with this compound

Electrochemical catalysis offers a sustainable approach to chemical synthesis and energy conversion by using electricity to drive reactions. Metal complexes are often employed as electrocatalysts to lower the overpotential and enhance the selectivity of these transformations. The field has seen significant advancements in the use of transition metal complexes for reactions like carbon dioxide reduction and hydrogen evolution. rsc.orgmdpi.com

While direct applications of this compound in this context are not widely reported, related cobalt pyridine (B92270) thiolate complexes have demonstrated activity in the electrochemical reduction of CO2 to CO. researchgate.net In these systems, the thiolate ligand plays a crucial role in tuning the electronic properties of the metal center. researchgate.net The presence of a sulfur donor atom can influence the stability of different oxidation states of the metal during the catalytic cycle. mdpi.com

The combination of the pyridine-nitrogen and the sulfur of the mercapto group in this compound makes it a potentially valuable ligand for designing electrocatalysts. The ester functionality could also be modified to further tune the electronic properties or to facilitate immobilization onto electrode surfaces.

| Electrochemical Process | Potential Metal Center | Potential Role of this compound Ligand | Anticipated Products |

|---|---|---|---|

| CO2 Reduction | Cobalt, Rhenium, Iron | Stabilize reduced metal center, facilitate proton transfer | CO, Formate, Methane |

| Hydrogen Evolution Reaction | Cobalt, Nickel, Molybdenum | Act as a proton relay, tune redox potential | H2 |

| Organic Synthesis | Palladium, Nickel, Copper | Mediate electron transfer in cross-coupling reactions | C-C and C-N coupled products |

Heterogeneous Catalysis Incorporating this compound Derivatives

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis.

Immobilization Strategies of this compound Complexes on Solid Supports

Several strategies can be envisioned for the immobilization of this compound-derived complexes. The ester group of the ligand provides a convenient handle for covalent attachment to functionalized solid supports like silica (B1680970) or polymers. For instance, an iridium picolinamide (B142947) catalyst has been successfully immobilized onto silica for the hydrogenation of CO2. researchgate.net This approach involves modifying the ligand with a trialkoxysilane group, which can then be grafted onto the silica surface.

Another approach could involve the direct reaction of the mercapto group with a suitably functionalized support. The sulfur atom can form strong bonds with various surfaces, providing a robust anchoring point. Furthermore, the synthesis of metal-organic frameworks (MOFs) using this compound as a linker could lead to highly porous and crystalline heterogeneous catalysts.

Surface Chemistry and Active Site Characterization of Heterogeneous Catalysts Derived from this compound

Understanding the surface chemistry and the nature of the active sites is crucial for the rational design of efficient heterogeneous catalysts. Various spectroscopic and microscopic techniques are employed for this purpose. For immobilized this compound complexes, techniques like X-ray photoelectron spectroscopy (XPS) and solid-state NMR could provide information about the oxidation state of the metal center and the coordination environment of the ligand on the support surface.

Characterization of the active sites would involve identifying the specific metal-ligand species responsible for the catalytic activity. This can be achieved through in-situ spectroscopic techniques that monitor the catalyst under reaction conditions. The interaction between the immobilized complex and the support material can also significantly influence the catalytic performance. researchgate.net

Mechanistic Elucidation of Catalytic Cycles Involving this compound Ligands

A detailed understanding of the catalytic cycle is essential for optimizing catalyst performance. For metal complexes of this compound, the catalytic cycle would involve key steps such as substrate coordination, activation, transformation, and product release. The picolinate and mercapto moieties are expected to play distinct roles in these steps.

For instance, in a hypothetical cross-coupling reaction catalyzed by a palladium complex of this compound, the catalytic cycle would likely involve oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.comyoutube.com The this compound ligand would remain coordinated to the palladium center throughout the cycle, influencing the rates and selectivities of the individual steps. Kinetic studies and computational modeling, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating these catalytic cycles. dtu.dktaylorfrancis.com

Catalyst Stability, Reusability, and Deactivation Pathways for this compound-Based Catalysts

Catalyst stability and reusability are critical factors for practical applications. For catalysts derived from this compound, several deactivation pathways could be operative. In homogeneous systems, ligand dissociation or decomposition can lead to loss of activity. For heterogeneous catalysts, leaching of the active metal species from the support is a common deactivation mechanism. researchgate.net

The presence of a sulfur-containing ligand can sometimes lead to catalyst poisoning, particularly with certain transition metals. nih.govresearchgate.net Sulfur compounds can bind strongly to metal surfaces and block active sites. nih.gov Therefore, understanding the interaction between the mercapto group and the metal center under catalytic conditions is crucial for designing stable catalysts.

Studies on related immobilized picolinamide catalysts have shown that deactivation can occur through reductive deoxygenation of the ligand. researchgate.net Investigating similar degradation pathways for this compound-based catalysts would be essential for improving their long-term stability.

| Factor | Potential Impact on Stability | Strategy for Improvement |

|---|---|---|

| Metal-Ligand Bond Strength | Weak bonds can lead to ligand dissociation. | Choice of metal and ligand design to enhance coordination. |

| Leaching of Metal | Loss of active sites in heterogeneous systems. | Strong covalent anchoring of the complex to the support. |

| Sulfur Poisoning | Deactivation of metal centers by strong sulfur binding. | Use of sulfur-tolerant metals or modification of the ligand. |

| Ligand Degradation | Chemical transformation of the ligand under reaction conditions. | Modification of the ligand structure to enhance robustness. |

Biological and Biomedical Research Applications of Methyl 3 Mercaptopicolinate Mechanistic Focus

Enzyme Inhibition Studies: Mechanistic Insights into Methyl 3-mercaptopicolinate Interactions with Metalloenzymes

Research into the biological effects of this compound and its parent compound, 3-mercaptopicolinic acid (3-MPA), has significantly focused on their interactions with metalloenzymes. These studies provide a detailed understanding of the inhibition mechanisms at a molecular level. The primary target identified in this research is Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), a key enzyme in gluconeogenesis.

Inhibition Kinetics and Binding Site Characterization of this compound

Kinetic studies have been instrumental in defining the inhibitory action of 3-mercaptopicolinic acid (3-MPA) on PEPCK. These investigations reveal a specific and reversible binding mechanism within the enzyme's active site. nih.gov

Binding Site and Molecular Interactions: The binding site of 3-MPA on PEPCK has been characterized using techniques such as electron paramagnetic resonance (EPR) and nuclear relaxation rate studies. nih.gov EPR studies show that 3-MPA does not affect the binding of the essential manganese ion (Mn²⁺) to the enzyme. nih.gov However, proton relaxation rate studies demonstrate that 3-MPA binds to the binary enzyme-manganese (E-Mn) complex with a dissociation constant (KD) of 0.5 x 10⁻⁶ M. nih.gov

Further investigations have detected the formation of quaternary complexes, including E-Mn-IDP-3-MPA and E-Mn-phosphoenolpyruvate-3-MPA, indicating that the inhibitor can bind even when substrates are present. nih.gov High-resolution nuclear magnetic resonance (NMR) studies suggest that 3-MPA binds in close proximity to the Mn²⁺ activator cation but not within its first coordination sphere. nih.gov It is proposed that the binding site for 3-MPA may partially overlap with the binding site for the substrate phosphoenolpyruvate. nih.gov The binding of 3-MPA induces a conformational change in the enzyme, though it does not increase the thermostability of the enzyme complex. nih.gov

| Parameter | Finding | Source Organism |

|---|---|---|

| Inhibition Type | Noncompetitive | Rat Liver, Avian Liver |

| Effect on Vmax | Decreased | Rat Liver |

| Effect on Km | Minor effects | Rat Liver |

| Inhibition Constants (Ki) | 3 to 9 µM | Rat Liver |

| Dissociation Constant (KD) for E-Mn Complex | 0.5 x 10⁻⁶ M | Avian Liver |

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition by this compound Derivatives

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For enzyme inhibitors, SAR studies involve synthesizing and testing various derivatives of a lead compound to identify the key chemical features—known as pharmacophores—responsible for its inhibitory potency and selectivity. nih.govfrontiersin.org This systematic approach allows for the optimization of the inhibitor's properties. nih.gov

While extensive SAR studies specifically detailing derivatives of this compound are not prominently featured in available research, the principles of such studies can be applied. Key structural features of this compound that could be modified include the picolinate (B1231196) ring, the thiol (-SH) group, and the methyl ester group.

Potential Modifications for SAR Studies:

Picolinate Ring: Modifications could include the addition of various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the ring to probe the electronic and steric requirements for optimal binding to the target enzyme.

Thiol Group: The sulfur atom is crucial for interaction with metalloenzymes. Altering this group, for instance by oxidation or replacement with other functional groups, would likely have a significant impact on inhibitory activity.

Ester Group: The methyl ester could be converted to other esters (ethyl, propyl, etc.) or to an amide or carboxylic acid to investigate how this position influences solubility, cell permeability, and interaction with the enzyme's binding pocket.

Such studies would provide valuable insights into the molecular interactions governing the inhibition of metalloenzymes like PEPCK and guide the design of more potent and selective inhibitors. semanticscholar.org

Antimicrobial Mechanisms of Action: In Vitro Investigations of this compound Against Pathogens

The specific antimicrobial mechanisms of this compound have not been extensively detailed in the scientific literature. However, the known reactivity of thiol-containing compounds in biological systems provides a basis for postulating potential mechanisms of action.

Cellular Target Identification in Bacterial and Fungal Systems for this compound

While direct cellular targets for this compound in microbes are not explicitly identified in available research, compounds containing thiol groups are known to be reactive. One potential mechanism of action for such compounds is the disruption of thiol homeostasis within microbial cells. researchgate.net Many essential enzymes and proteins within bacteria and fungi rely on cysteine residues and their thiol groups for structural integrity and catalytic function. An external thiol-containing compound could potentially interfere with the intracellular thiol-disulfide balance, leading to protein misfolding and enzyme inactivation. This disruption of the cellular redox environment can induce significant stress and inhibit growth. researchgate.net Furthermore, the ability of the picolinate structure to chelate metal ions could disrupt the function of metalloenzymes that are essential for microbial survival.

Elucidation of Growth Inhibition Pathways by this compound